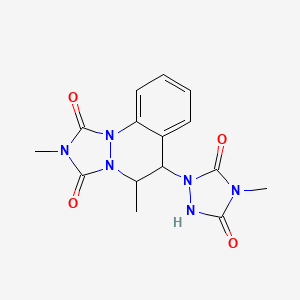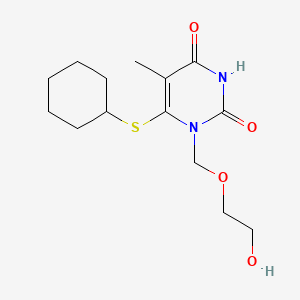
2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- is a synthetic organic compound that belongs to the class of pyrimidinediones These compounds are known for their diverse applications in medicinal chemistry, particularly as antiviral and anticancer agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidinedione Core: This can be achieved through the condensation of urea with a suitable diketone under acidic or basic conditions.
Introduction of the Cyclohexylthio Group: This step involves the nucleophilic substitution of a halogenated pyrimidinedione with cyclohexylthiol in the presence of a base.
Attachment of the Hydroxyethoxy Methyl Group: This can be done through an etherification reaction using a suitable alkylating agent like 2-chloroethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups in the pyrimidinedione ring, potentially forming dihydropyrimidines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, alcohols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydropyrimidines: From reduction reactions.
Substituted Pyrimidinediones: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may serve as a probe to study enzyme interactions and metabolic pathways involving pyrimidine derivatives.
Medicine
The compound’s structure suggests potential antiviral and anticancer properties, making it a candidate for drug development and therapeutic research.
Industry
In the industrial sector, it could be used in the synthesis of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- would depend on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with nucleic acids, thereby disrupting vital biological processes in pathogens or cancer cells. The molecular targets could include viral polymerases, kinases, or other regulatory proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 5-methyl-: Lacks the cyclohexylthio and hydroxyethoxy methyl groups, resulting in different chemical properties and applications.
2,4(1H,3H)-Pyrimidinedione, 6-(methylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl-: Similar structure but with a methylthio group instead of a cyclohexylthio group, which may affect its reactivity and biological activity.
Uniqueness
The presence of the cyclohexylthio group in 2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- imparts unique steric and electronic properties, potentially enhancing its binding affinity to biological targets and its stability under physiological conditions.
Propriétés
Numéro CAS |
125056-74-8 |
|---|---|
Formule moléculaire |
C14H22N2O4S |
Poids moléculaire |
314.40 g/mol |
Nom IUPAC |
6-cyclohexylsulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H22N2O4S/c1-10-12(18)15-14(19)16(9-20-8-7-17)13(10)21-11-5-3-2-4-6-11/h11,17H,2-9H2,1H3,(H,15,18,19) |
Clé InChI |
BZCOQGWLGFBFIO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=O)NC1=O)COCCO)SC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[3.3]heptane-2,6-dicarboxamide](/img/structure/B12813026.png)
![2-Amino-9-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4h-furo[3,2-d][1,3,2]dioxasilin-6-yl)-1,9-dihydro-6h-purin-6-one](/img/structure/B12813033.png)



![Dimethyl 3,3'-[hexa-2,4-diyne-1,6-diylbis(oxy)]bis(6-hydroxybenzoate)](/img/structure/B12813064.png)

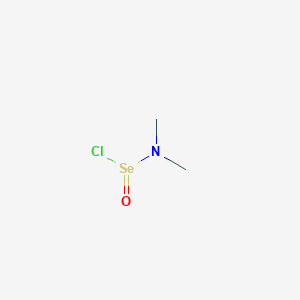
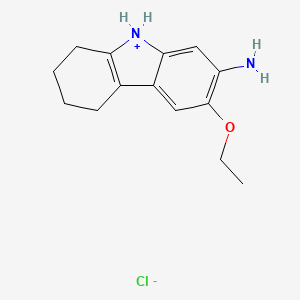

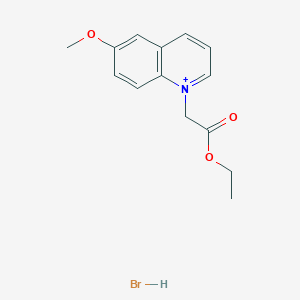
![2-[1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidene]malononitrile](/img/structure/B12813082.png)

